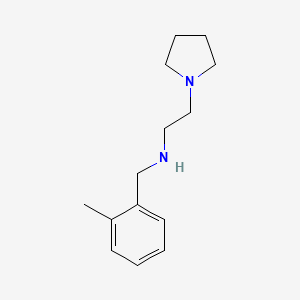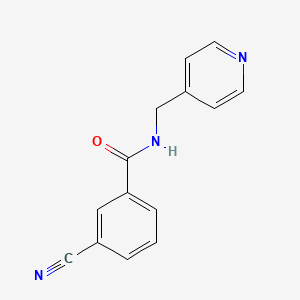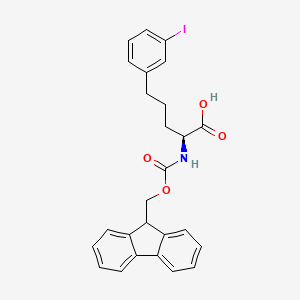
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a dihydropyridine ring. The presence of the chlorobenzyl group imparts specific chemical properties that make this compound valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with a suitable dihydropyridine precursor. One common method involves the use of N-chlorosuccinimide as a chlorine source and a photocatalyst such as Acr±Mes under visible light irradiation . This method is mild and scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and substitution reactions. The use of metal halide Lewis acids as carbonyl activators and halogen carriers is common in these processes . These methods ensure high yields and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like N-chlorosuccinimide under visible light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea: Another compound with a chlorobenzyl group, used in similar applications.
3-chlorobenzyl bromide: Used as a starting reagent in the synthesis of various organic compounds.
Uniqueness
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various types of reactions, combined with its potential therapeutic effects, makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Clé InChI |
MRQNPKAPMIIXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)



![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)



![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)

